1-Dodecylimidazole

Corrosion Inhibition Self-Assembled Films Electrochemical Impedance Spectroscopy

1-Dodecylimidazole (N-Dodecylimidazole, CAS 4303-67-7) is an N-alkylated imidazole derivative with a C12 hydrophobic tail, classified as a long-chain 1-alkylimidazole. It functions as a lysosomotropic detergent with a pKa of 6.3 and serves as a precursor for imidazolium-based ionic liquids (ILs) and surfactants.

Molecular Formula C15H28N2
Molecular Weight 236.40 g/mol
CAS No. 4303-67-7
Cat. No. B043717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dodecylimidazole
CAS4303-67-7
Synonyms1-Dodecyl-1H-imidazole;  1-Laurylimidazole;  N-Dodecylimidazole;  N-Laurylimidazole;  NSC 307267; 
Molecular FormulaC15H28N2
Molecular Weight236.40 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN1C=CN=C1
InChIInChI=1S/C15H28N2/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-16-15-17/h12,14-15H,2-11,13H2,1H3
InChIKeyJMTFLSQHQSFNTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Dodecylimidazole (CAS 4303-67-7) Procurement Guide: Baseline Identity and Core Attributes


1-Dodecylimidazole (N-Dodecylimidazole, CAS 4303-67-7) is an N-alkylated imidazole derivative with a C12 hydrophobic tail, classified as a long-chain 1-alkylimidazole [1]. It functions as a lysosomotropic detergent with a pKa of 6.3 and serves as a precursor for imidazolium-based ionic liquids (ILs) and surfactants [2]. The compound exhibits amphiphilic character, limited aqueous solubility (calculated 0.047 g/L at 25°C) , and a purity specification typically ≥97% from reputable vendors .

Why 1-Dodecylimidazole Cannot Be Substituted with Generic Alkylimidazole Analogs


Within the 1-alkylimidazole homologous series, physicochemical properties and functional performance exhibit strong, non-linear dependence on alkyl chain length [1]. The dodecyl (C12) substituent confers distinct amphiphilic balance, thermochemical behavior, and biological activity profiles compared to shorter-chain (e.g., C1–C8) or alternative aryl-substituted (e.g., benzyl) analogs [2]. Substituting 1-dodecylimidazole with a generic alkylimidazole without empirical validation risks altered self-assembly, compromised corrosion inhibition efficiency, or divergent bioactivity due to differences in membrane partitioning and target engagement [3].

1-Dodecylimidazole Quantitative Evidence: Verified Differentiation Against Comparators


Corrosion Inhibition Efficiency of 1-Dodecylimidazole Self-Assembled Films on 316 Stainless Steel Relative to Imidazole Derivatives

In a direct head-to-head comparison, 1-dodecylimidazole self-assembled films demonstrated superior corrosion inhibition for 316 stainless steel in 0.5 mol/L H₂SO₄ compared to 1-benzylimidazole and unsubstituted imidazole, but inferior to benzimidazole. The inhibition efficiency ranking at 1×10⁻³ mol/L was: benzimidazole > 1-dodecylimidazole > 1-benzylimidazole > imidazole [1].

Corrosion Inhibition Self-Assembled Films Electrochemical Impedance Spectroscopy

Acid-Activated Cytotoxicity of 1-Dodecylimidazole: pH-Dependent Differential Against EMT-6 and MGH U1 Cells

1-Dodecylimidazole (N-Dodecylimidazole) is an acid-activated detergent with a pKa of 6.3 . It exhibits extracellular pH (pHe)-dependent cytotoxicity against EMT-6 and MGH U1 cells. Cell killing is dose-dependent and is 100-fold higher at pHe 6.0 compared to pHe 7.0 . This pH-sensitivity is an intrinsic property differentiating it from non-acid-activated cytotoxic agents.

Lysosomotropic Detergent Cytotoxicity pH-Dependent Activity

Concentration-Dependent Dual Inhibition of Sterol Biosynthesis in Fungi by 1-Dodecylimidazole

In Ustilago maydis, 1-dodecylimidazole exhibits concentration-dependent dual targeting of the sterol biosynthesis pathway. At low concentrations (0.1–0.25 μg/mL) it inhibits sterol C14 demethylation. At higher concentrations (≥1.0 μg/mL) it additionally inhibits 2,3-oxidosqualene cyclization and subsequent transmethylation [1]. This dual mechanism distinguishes it from agents like miconazole, which primarily target C14 demethylation at minimal fungicidal concentrations.

Antifungal Sterol Biosynthesis Enzyme Inhibition

Toughening of Poly(lactic acid) by 1-Dodecylimidazole-Functionalized Ionomers: Elongation at Break Enhancement

Blending poly(lactic acid) (PLA) with an imidazolium-based elastomeric ionomer bearing a 1-dodecylimidazole alkyl chain (i-BIIR-12) resulted in a remarkable improvement in ductility. The optimum elongation at break reached 235%, which is more than 10 times higher than that of pure PLA [1]. This performance is specifically attributed to the C12 alkyl chain length in the ionomer.

Polymer Blends Toughening Elastomeric Ionomers

1-Dodecylimidazole Application Scenarios Validated by Quantitative Evidence


Corrosion Inhibitor Formulation for Stainless Steel in Acidic Media

Utilize 1-dodecylimidazole as a self-assembled film-forming corrosion inhibitor for 316 stainless steel exposed to sulfuric acid environments (e.g., pickling baths, chemical processing equipment). Evidence demonstrates that 1-dodecylimidazole outperforms 1-benzylimidazole and imidazole in inhibition efficiency, ranking second only to benzimidazole at equivalent concentrations [1].

pH-Responsive Cytotoxic Agent for Lysosomal Targeting Research

Employ 1-dodecylimidazole in cellular assays requiring acid-activated cytotoxicity. Its pKa of 6.3 confers 100-fold higher cytotoxicity at pH 6.0 versus pH 7.0 against EMT-6 and MGH U1 cells , enabling selective elimination of cells within acidic lysosomal compartments or tumor microenvironments.

Antifungal Research Tool for Sterol Biosynthesis Pathway Studies

Use 1-dodecylimidazole to investigate sterol biosynthesis in fungi such as Ustilago maydis. The compound inhibits C14 demethylation at 0.1–0.25 μg/mL and additionally blocks oxidosqualene cyclase at ≥1.0 μg/mL [2], providing a concentration-dependent tool for dissecting pathway regulation and resistance mechanisms.

Polymer Modifier for Toughening Poly(lactic acid) Bioplastics

Incorporate 1-dodecylimidazole-functionalized elastomeric ionomers (i-BIIR-12) into PLA blends to achieve >10× improvement in elongation at break (235% optimum) [3]. This addresses the inherent brittleness of PLA for applications in sustainable packaging and biomedical devices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Dodecylimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.